TFMB-(R)-2-HG (CAS 1445700-01-5) is a highly lipophilic, cell-membrane-permeable ester prodrug of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG). Structurally optimized as a trifluoromethylbenzyl ester of the (R)-2-HG lactone, it is designed to bypass the poor lipid bilayer permeability of the highly polar unmodified dicarboxylic acid [1]. Upon intracellular entry, esterases cleave the TFMB group to release high concentrations of active (R)-2-HG. In procurement and assay design, this compound is specifically selected to model isocitrate dehydrogenase (IDH1/2) mutations in intact cells, enabling the robust, dose-dependent competitive inhibition of α-ketoglutarate-dependent dioxygenases, including TET family DNA hydroxylases and KDM family histone demethylases, without requiring complex genetic manipulation [1].
Substituting TFMB-(R)-2-HG with unmodified (R)-2-HG free acid or its sodium salt results in assay failure in intact cell models [1]. Unmodified (R)-2-HG is a highly polar molecule that cannot passively cross the cell membrane, resulting in negligible intracellular accumulation even when applied at millimolar extracellular concentrations [1]. Furthermore, the TFMB ester was specifically structurally optimized to achieve rapid intracellular accumulation of (R)-2-HG to the 1–5 mM range, precisely phenocopying the pathophysiological concentrations observed in IDH-mutant acute myeloid leukemia (AML) and gliomas [2]. Using non-permeable baseline forms completely abolishes the compound's ability to induce cytokine-independent growth or suppress global 5-hydroxymethylcytosine (5hmC) levels in cellular assays [REFS-1, REFS-2].
Quantitative GC-MS analysis demonstrates that treating TF-1 cells with 100 µM to 500 µM of TFMB-(R)-2-HG results in dose-dependent intracellular (R)-2-HG accumulation ranging from ~0.8 mM to ~4.0 mM [2]. This robust intracellular delivery effectively mirrors the low-millimolar concentrations found in primary IDH-mutant neoplasms [1]. In contrast, unmodified (R)-2-HG fails to achieve these pathophysiological intracellular concentrations due to membrane impermeability [1].
| Evidence Dimension | Intracellular (R)-2-HG concentration |
| Target Compound Data | ~0.8 mM to ~4.0 mM (at 100-500 µM dosing) |
| Comparator Or Baseline | Unmodified (R)-2-HG (negligible intracellular accumulation) |
| Quantified Difference | Millimolar intracellular accumulation vs. near-zero baseline |
| Conditions | TF-1 erythroleukemia cells treated in vitro |
Procuring the TFMB ester is essential for achieving the millimolar intracellular concentrations required to accurately model IDH-mutant metabolism in intact cells.
In TF-1 erythroleukemia cellular models, which normally require GM-CSF for proliferation, treatment with 100-500 µM TFMB-(R)-2-HG robustly induces cytokine-independent growth and blocks EPO-induced differentiation [1]. Crucially, this effect is highly stereospecific; the comparator enantiomer TFMB-(S)-2-HG fails to promote cytokine independence or block differentiation at any tested concentration [1].
| Evidence Dimension | Induction of cytokine-independent proliferation |
| Target Compound Data | Robust cytokine independence at 100-500 µM |
| Comparator Or Baseline | TFMB-(S)-2-HG (No induction of cytokine independence) |
| Quantified Difference | Complete functional divergence based on stereochemistry |
| Conditions | TF-1 cells grown in the absence of GM-CSF |
Demonstrates that TFMB-(R)-2-HG is a highly specific, functionally validated tool for inducing oncogenic transformation phenotypes in vitro.
TFMB-(R)-2-HG acts as a potent competitive inhibitor of TET2 DNA hydroxylases in intact cells. LC-MS quantification reveals that treatment of TF-1 cells with 500 µM TFMB-(R)-2-HG (yielding ~4 mM intracellular (R)-2-HG) significantly suppresses global 5hmC levels, directly phenocopying the epigenetic silencing observed in IDH1/2 mutant cancers [1]. Lower doses (100-250 µM) induce transformation phenotypes but do not achieve the ~5 mM IC50 threshold required for global 5hmC suppression [1].
| Evidence Dimension | Global 5hmC suppression |
| Target Compound Data | Significant suppression at 500 µM dosing |
| Comparator Or Baseline | Vehicle control / low-dose treatment (no global suppression) |
| Quantified Difference | Dose-dependent epigenetic silencing linked to intracellular concentration |
| Conditions | TF-1 cells treated for 21 days |
Provides buyers with a validated dosing threshold (500 µM) required to achieve global DNA hypermethylation and TET2 inhibition in cellular assays.
Because it reliably achieves millimolar intracellular concentrations, TFMB-(R)-2-HG is the optimal reagent for phenocopying IDH-mutant acute myeloid leukemia (AML) and gliomas in wild-type cell lines, bypassing the need for complex genetic knock-ins [1].
The compound is ideal for use in intact-cell screening assays to study the competitive inhibition of TET family DNA hydroxylases and KDM family histone demethylases (e.g., KDM5A/C/D), providing a controlled method to induce epigenetic hypermethylation [2].
Due to its validated ability to block EPO-induced differentiation in TF-1 cells and estrogen-withdrawal differentiation in SCF ER-Hoxb8 cells, it is highly recommended for assays investigating hematopoietic stem cell differentiation blocks and leukemogenesis [1].